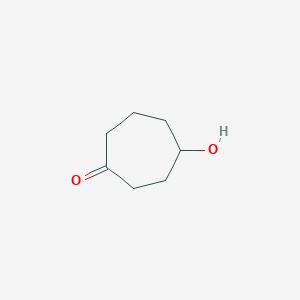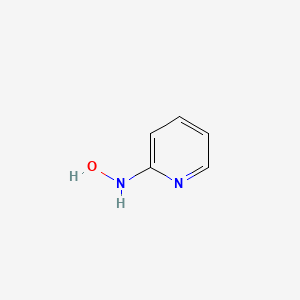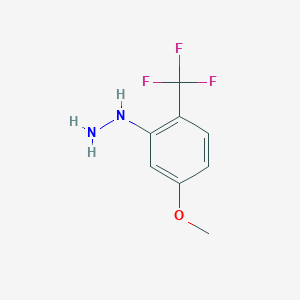
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound consists of a cyclohexane ring substituted with an aminomethyl group and a pyridinylmethyl group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with aminomethyl and pyridinylmethyl groups under specific conditions. One common method involves the use of protecting groups to ensure selective reactions at desired positions on the molecule. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of biological pathways and interactions, particularly those involving amine and pyridine groups.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development targeting specific biological pathways.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl and pyridinylmethyl groups can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(aminomethyl)-N-(3-pyridinylmethyl)Cyclohexanecarboxamide
- Cyclohexanecarboxylic acid, 4-(3-pyridinylmethyl)
- 3-(3-Pyridinyl)-1-(4-pyridinyl)-2-propen-1-one
Uniqueness
This compound is unique due to its specific combination of functional groups and the resulting chemical properties
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-(pyridin-3-ylmethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H21N3O/c15-8-11-3-5-13(6-4-11)14(18)17-10-12-2-1-7-16-9-12/h1-2,7,9,11,13H,3-6,8,10,15H2,(H,17,18) |
Clé InChI |
YVSCXIVQCHQOEM-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1CN)C(=O)NCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-(4-Amino-5-methylpyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13994392.png)


![rac-8-(2-(1-(4-ethoxyphenyl)-2-methylpropan-2-ylamino)-1-hydroxyethyl)-6-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13994408.png)


